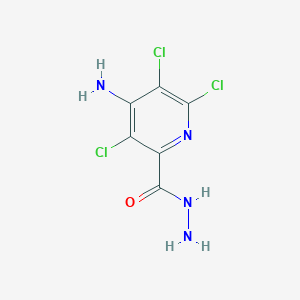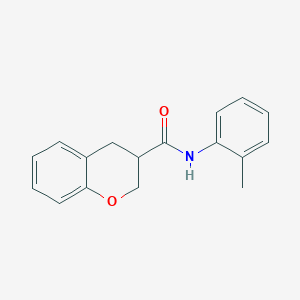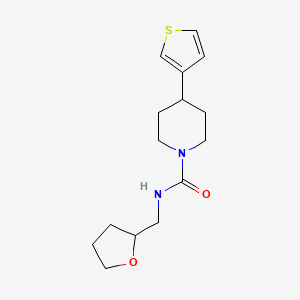![molecular formula C17H13BrN6O3 B2934897 2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 888418-42-6](/img/structure/B2934897.png)
2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects . They have also been evaluated as potent inhibitors of USP28, a ubiquitin-specific peptidase associated with various malignancies .
Synthesis Analysis
The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported . The process involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates to produce carbodiimides. These carbodiimides then react with hydrazine to selectively yield 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of these derivatives is complex and includes a [1,2,3]triazolo[4,5-d]pyrimidine core . Further analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aza-Wittig reactions and reactions with hydrazine . Further transformations to iminophosphoranes are achieved by reaction with triphenylphosphine, hexachloroethane, and triethylamine .Aplicaciones Científicas De Investigación
LSD1 Inhibition for Cancer Therapy
Derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have been studied as potential inhibitors of lysine-specific demethylase 1 (LSD1), which is a target for cancer therapy. Docking studies suggest that these compounds can interact with key amino acids in LSD1 to inhibit its activity .
Anti-proliferative Agents Against Gastric Cancer
Quantitative structure–activity relationship (QSAR) studies have been performed on [1,2,3]triazolo[4,5-d]pyrimidine derivatives to predict their anti-gastric cancer effects. These studies help screen out efficient and novel drugs for future development .
c-Met Inhibition for Cancer Treatment
Some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been designed and synthesized as potential c-Met inhibitors. c-Met is a receptor tyrosine kinase that is implicated in various types of cancer, and its inhibition is a promising strategy for cancer treatment .
Antiallergy Activity
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiallergy activity. These compounds could potentially be developed into medications for treating allergic reactions .
Synthesis of Novel Heterocyclic Compounds
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a starting point for the synthesis of a variety of novel heterocyclic compounds with potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The compound’s interaction with LSD1 can significantly inhibit the activity of LSD1 . This leads to changes in the methylation status of lysine residues on histone proteins, which can affect gene expression and cellular functions .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests that it may have favorable bioavailability .
Result of Action
When cells are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound may have potential therapeutic effects in the context of LSD1-overexpressing tumors .
Direcciones Futuras
The future directions for research on these compounds could involve further optimization of their structures to enhance their potency and selectivity as USP28 inhibitors . Additionally, more comprehensive studies could be conducted to better understand their mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O3/c18-11-3-5-12(6-4-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-2-1-7-27-13/h1-7,10H,8-9H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDIMVVUPZEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)


![4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2934824.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2934825.png)


![2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2934829.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2934830.png)




![(5-Methylisoxazol-3-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2934836.png)